Akt substrate

Description

Properties

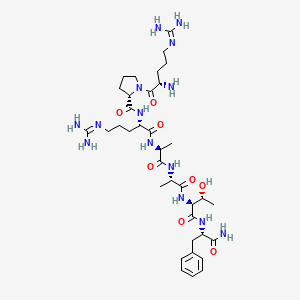

Molecular Formula |

C36H60N14O8 |

|---|---|

Molecular Weight |

817.0 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C36H60N14O8/c1-19(29(53)45-20(2)30(54)49-27(21(3)51)33(57)48-25(28(38)52)18-22-10-5-4-6-11-22)46-31(55)24(13-8-16-44-36(41)42)47-32(56)26-14-9-17-50(26)34(58)23(37)12-7-15-43-35(39)40/h4-6,10-11,19-21,23-27,51H,7-9,12-18,37H2,1-3H3,(H2,38,52)(H,45,53)(H,46,55)(H,47,56)(H,48,57)(H,49,54)(H4,39,40,43)(H4,41,42,44)/t19-,20-,21+,23-,24-,25-,26-,27-/m0/s1 |

InChI Key |

APMXLZJEHUHHOO-WDKSWFFASA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Akt Substrates in the Regulation of Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Akt, a serine/threonine kinase, in regulating apoptosis through the phosphorylation of its downstream substrates. Understanding these intricate signaling networks is paramount for the development of novel therapeutic strategies targeting apoptosis pathways in various diseases, including cancer and neurodegenerative disorders. This document provides a comprehensive overview of key Akt substrates, their function in apoptosis, relevant quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved.

Introduction to Akt and its Role in Cell Survival

The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival.[1][2] Akt, also known as Protein Kinase B (PKB), is a key downstream effector of this pathway.[2] Its activation is triggered by a variety of extracellular signals, including growth factors and cytokines, which lead to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by phosphoinositide 3-kinase (PI3K).[1][3] PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2.[2] Once activated, Akt phosphorylates a wide array of downstream substrates, many of which are directly involved in the regulation of apoptosis.[3][4] By phosphorylating and modulating the function of these substrates, Akt effectively acts as a molecular switch, tipping the cellular balance away from programmed cell death and towards survival.

Key Akt Substrates in Apoptosis and Their Mechanisms of Action

Akt exerts its anti-apoptotic effects by targeting a diverse range of proteins involved in both the intrinsic and extrinsic apoptosis pathways. These substrates include pro-apoptotic proteins that are inhibited by Akt-mediated phosphorylation, as well as proteins that are activated to promote cell survival.

Inhibition of Pro-Apoptotic Proteins

A primary mechanism by which Akt promotes cell survival is through the direct phosphorylation and inactivation of pro-apoptotic proteins.

Bad is a pro-apoptotic member of the Bcl-2 family of proteins. In its unphosphorylated state, Bad heterodimerizes with anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby preventing them from inhibiting apoptosis.[5][6] Akt phosphorylates Bad at Ser136, which creates a binding site for 14-3-3 proteins.[6][7] This sequestration of phosphorylated Bad by 14-3-3 proteins in the cytoplasm prevents it from interacting with Bcl-2 and Bcl-xL at the mitochondria, thus promoting cell survival.[3][6]

GSK-3β is a serine/threonine kinase that can promote apoptosis through the phosphorylation of various substrates, including transcription factors and mitochondrial proteins.[8][9] Akt phosphorylates GSK-3β at Ser9, leading to its inactivation.[8] This inhibition of GSK-3β prevents the activation of pro-apoptotic signaling cascades.[8][10]

The FOXO family of transcription factors (including FOXO1, FOXO3a, and FOXO4) promotes apoptosis by translocating to the nucleus and inducing the expression of pro-apoptotic genes, such as Bim and Fas ligand.[11][12][13] Akt phosphorylates FOXO proteins at multiple conserved residues (e.g., Thr24, Ser256, and Ser319 in FOXO1), leading to their association with 14-3-3 proteins and their subsequent retention in the cytoplasm.[3][7][14] This cytoplasmic sequestration prevents FOXO factors from activating the transcription of their pro-apoptotic target genes.[13]

Caspase-9 is an initiator caspase in the intrinsic apoptosis pathway.[15] Its activation is a critical step in the apoptotic cascade. Akt can directly phosphorylate pro-caspase-9 on Serine-196, which inhibits its proteolytic processing and activation.[16][17][18] This inhibitory phosphorylation provides a direct mechanism for Akt to suppress the execution phase of apoptosis.[16][19]

ASK1 is a mitogen-activated protein kinase kinase kinase (MAPKKK) that is activated by various stress signals, including oxidative stress, and plays a role in inducing apoptosis.[20][21] Akt can phosphorylate ASK1 at Ser83, leading to the inhibition of its kinase activity.[20][22] This prevents the activation of downstream stress-activated kinase pathways, such as the JNK and p38 pathways, thereby suppressing apoptosis.[20][21]

Bim is a pro-apoptotic BH3-only protein that can trigger apoptosis by directly activating Bax and Bak or by neutralizing anti-apoptotic Bcl-2 family members.[23][24] Akt has been shown to phosphorylate the EL isoform of Bim (BimEL) at Ser87, which can lead to its degradation via the proteasome and inhibit its pro-apoptotic function.[23][25]

Activation of Pro-Survival Pathways

In addition to inhibiting pro-apoptotic proteins, Akt also actively promotes cell survival by phosphorylating and activating components of anti-apoptotic signaling pathways.

MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation.[26][27] p53 plays a crucial role in inducing apoptosis in response to cellular stress, such as DNA damage.[28][29] Akt can phosphorylate MDM2 at Ser166 and Ser186, which enhances its E3 ligase activity and promotes its translocation into the nucleus.[26][28][29] In the nucleus, phosphorylated MDM2 ubiquitinates p53, leading to its degradation and the suppression of p53-mediated apoptosis.[28]

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a key regulator of genes involved in inflammation, immunity, and cell survival.[7][30] The activation of NF-κB can protect cells from apoptosis. Akt can phosphorylate and activate IKKα (IκB kinase alpha), a component of the IKK complex that is responsible for activating NF-κB.[3][30] Activated IKKα then phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of anti-apoptotic genes.[30]

Quantitative Data on Akt Substrate Phosphorylation in Apoptosis

The following table summarizes the key Akt substrates involved in apoptosis, their phosphorylation sites, and the functional consequences of this phosphorylation.

| Substrate | Phosphorylation Site(s) | Functional Consequence of Phosphorylation | References |

| Bad | Ser136 | Sequestration by 14-3-3 proteins, preventing interaction with Bcl-2/Bcl-xL | [6][7] |

| GSK-3β | Ser9 | Inactivation of kinase activity | [8] |

| FOXO1 | Thr24, Ser256, Ser319 | Cytoplasmic retention by 14-3-3 proteins, inhibiting transcriptional activity | [7][14] |

| Caspase-9 | Ser196 | Inhibition of proteolytic processing and activation | [16][17][18] |

| ASK1 | Ser83 | Inhibition of kinase activity | [20][22] |

| BimEL | Ser87 | Proteasomal degradation, inhibition of pro-apoptotic function | [23] |

| MDM2 | Ser166, Ser186 | Enhanced E3 ligase activity, nuclear translocation, and p53 degradation | [26][28][29] |

| IKKα | Not specified in snippets | Activation of kinase activity, leading to NF-κB activation | [3][30] |

Experimental Protocols for Studying Akt Substrate Function in Apoptosis

The investigation of Akt substrates in apoptosis involves a variety of molecular and cellular biology techniques. Below are generalized workflows for key experiments.

Co-Immunoprecipitation to Detect Protein-Protein Interactions

This technique is used to determine if two proteins, such as Akt and its putative substrate, physically interact within the cell.

Caption: Workflow for Co-Immunoprecipitation.

In Vitro Kinase Assay

This assay is used to determine if a kinase, such as Akt, can directly phosphorylate a putative substrate.

Caption: Workflow for an In Vitro Kinase Assay.

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.

Caption: Workflow for a TUNEL Assay.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways through which Akt regulates its key substrates to inhibit apoptosis.

Akt-Mediated Inhibition of Pro-Apoptotic Proteins

Caption: Akt phosphorylates and inhibits multiple pro-apoptotic proteins.

Akt-Mediated Activation of Pro-Survival Pathways

Caption: Akt activates pro-survival pathways involving MDM2/p53 and NF-κB.

Conclusion

The Akt signaling pathway plays a central and multifaceted role in the regulation of apoptosis. Through the phosphorylation of a diverse array of substrates, Akt can both inhibit pro-apoptotic signals and activate pro-survival pathways. This intricate network of interactions underscores the importance of Akt as a key mediator of cell fate. A thorough understanding of these mechanisms is essential for the development of targeted therapies that can modulate apoptotic processes for the treatment of a wide range of human diseases. The information presented in this guide provides a solid foundation for researchers, scientists, and drug development professionals working to unravel the complexities of apoptosis and leverage this knowledge for therapeutic benefit.

References

- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 2. glpbio.com [glpbio.com]

- 3. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Akt Regulates Cell Survival and Apoptosis at a Postmitochondrial Level - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. Akt Suppresses Apoptosis by Stimulating the Transactivation Potential of the RelA/p65 Subunit of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphorylated GSK-3β protects stress-induced apoptosis of myoblasts via the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Targeting Akt by SC66 triggers GSK-3β mediated apoptosis in colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Akt, FoxO and regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. search.library.uvic.ca [search.library.uvic.ca]

- 13. researchgate.net [researchgate.net]

- 14. FoxO transcription factors; Regulation by AKT and 14-3-3 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phosphorylation status of Akt and caspase-9 in gastric and colorectal carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of cell death protease caspase-9 by phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Caspase-9 - Wikipedia [en.wikipedia.org]

- 18. Regulation of cell death protease caspase-9 by phosphorylation - ProQuest [proquest.com]

- 19. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 20. Akt Phosphorylates and Negatively Regulates Apoptosis Signal-Regulating Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Akt phosphorylates and negatively regulates apoptosis signal-regulating kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. uniprot.org [uniprot.org]

- 23. Evidence that Ser87 of BimEL is phosphorylated by Akt and regulates BimEL apoptotic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ashpublications.org [ashpublications.org]

- 25. BIM-Mediated AKT Phosphorylation Is a Key Modulator of Arsenic Trioxide-Induced Apoptosis in Cisplatin-Sensitive and -Resistant Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 27. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 28. Akt enhances Mdm2-mediated ubiquitination and degradation of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Cross-talk between Akt, p53 and Mdm2: possible implications for the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. aacrjournals.org [aacrjournals.org]

The PI3K-Akt Pathway: A Comprehensive Guide to Downstream Targets for Researchers and Drug Development Professionals

Abstract

The Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of numerous human diseases, most notably cancer, making it a prime target for therapeutic intervention. This technical guide provides an in-depth exploration of the core downstream targets of the PI3K-Akt pathway, offering researchers, scientists, and drug development professionals a detailed resource. It includes a summary of quantitative data, detailed experimental protocols for key assays, and comprehensive signaling pathway diagrams to facilitate a deeper understanding and guide future research and development efforts.

Introduction to the PI3K-Akt Signaling Pathway

The PI3K-Akt pathway is activated by a variety of upstream signals, including growth factors, cytokines, and hormones, through receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most prominently the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a wide array of downstream substrates, orchestrating a complex and pleiotropic cellular response.

Core Downstream Targets of Akt

Activated Akt phosphorylates a multitude of downstream targets, each initiating a cascade of events that regulate specific cellular functions. The primary and most well-characterized downstream effectors are discussed below.

mTORC1: The Master Regulator of Cell Growth

The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, protein synthesis, and autophagy. Akt activates mTORC1 through the phosphorylation and inhibition of the tuberous sclerosis complex (TSC), a negative regulator of mTORC1.

Quantitative Data on mTORC1 Pathway Activation:

| Target | Phosphorylation Site | Fold Change upon Akt Activation | Cell Type | Reference |

| TSC2 | Ser939, Thr1462 | 2.5 - 5.0 | HEK293 | |

| S6K1 | Thr389 | 10 - 20 | MCF-7 | |

| 4E-BP1 | Thr37/46 | 5 - 15 | HeLa |

GSK3β: A Key Player in Glycogen Metabolism and Cell Survival

Glycogen synthase kinase 3 beta (GSK3β) is a constitutively active kinase that is inhibited upon phosphorylation by Akt. This inhibition has profound effects on glycogen metabolism, cell survival, and proliferation.

A Technical Guide to the Discovery and Validation of Novel Akt Kinase Substrates

Audience: Researchers, scientists, and drug development professionals.

Introduction

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a central node in cellular signaling pathways that govern a multitude of physiological processes, including cell growth, proliferation, survival, and metabolism.[1] Its three highly related isoforms (Akt1, Akt2, and Akt3) are activated downstream of phosphoinositide 3-kinase (PI3K) and are frequently hyperactivated in a majority of human cancers, making Akt a prime therapeutic target.[2][3] The diverse functions of Akt are executed through the phosphorylation of a vast array of downstream substrates.[4] Identifying this complete catalog of substrates is crucial for understanding the complex network of Akt signaling and for developing targeted therapies that can modulate specific downstream effects.[5]

This technical guide provides an in-depth overview of the methodologies employed to discover and validate novel Akt substrates, presents key quantitative data, and offers detailed experimental protocols for researchers in the field.

The Akt Signaling Pathway: A Primer

Akt activation is a multi-step process initiated by various stimuli, including growth factors and hormones, that engage receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs).[3] This leads to the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[6]

PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, including Akt and its upstream activator, PDK1.[7] This co-localization at the membrane facilitates the phosphorylation of Akt at Threonine 308 (Thr308) in its activation loop by PDK1, leading to partial activation.[7] Full enzymatic activity is achieved through a subsequent phosphorylation at Serine 473 (Ser473) within the C-terminal hydrophobic motif, a modification carried out by the mTORC2 complex.[6] Once fully active, Akt phosphorylates a multitude of downstream targets, typically within the consensus motif RxRxxS/T.[2]

References

- 1. scbt.com [scbt.com]

- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 3. media.cellsignal.com [media.cellsignal.com]

- 4. AKT/PKB Signaling: Navigating the Network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Phospho-Form Specific Substrates of Protein Kinase B (AKT1) [frontiersin.org]

- 6. Discovery of Novel AKT Inhibitors with Enhanced Anti-Tumor Effects in Combination with the MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AKTivation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Akt Signaling: A Technical Guide to the Substrate Recognition Motif

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a pivotal node in cellular signaling, governing a vast array of processes including cell survival, growth, proliferation, and metabolism. The dysregulation of the Akt signaling pathway is a hallmark of numerous human diseases, most notably cancer, making it a prime target for therapeutic intervention. The specificity of Akt's action is largely determined by its recognition of a consensus sequence on its myriad of downstream substrates. A thorough understanding of this recognition motif is therefore fundamental for elucidating the intricacies of Akt-mediated signaling and for the rational design of novel therapeutics. This technical guide provides an in-depth exploration of the Akt substrate recognition motif, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

The Akt Substrate Recognition Motif: A Consensus Sequence

The substrate specificity of Akt is primarily dictated by a short amino acid sequence surrounding the phosphorylation site (serine or threonine). Through extensive research utilizing peptide library screening and analysis of known Akt substrates, a consensus recognition motif has been established.

The canonical Akt substrate recognition motif is characterized by the sequence RXRXXS/T , where:

-

R at position -5 and -3 (relative to the phosphorylation site) is an arginine residue. These two arginine residues are critical for substrate recognition by Akt.

-

X represents any amino acid.

-

S/T is the phosphorylation site, which can be either a serine or a threonine residue.

-

Following the phosphorylation site, there is often a bulky hydrophobic residue.[1]

While this core motif is highly conserved, variations can exist, and the phosphorylation status of Akt itself can influence its substrate selectivity.[2] The three highly related isoforms of Akt (Akt1, Akt2, and Akt3) largely recognize the same consensus sequence, although isoform-specific substrates have been identified.

Quantitative Analysis of Akt Substrate Phosphorylation

The efficiency of Akt-mediated phosphorylation of its substrates can be quantified by determining the kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum, and is an inverse measure of the affinity of the enzyme for its substrate. kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Table 1: Known Akt Substrates and their Phosphorylation Sites

| Substrate | Akt Isoform(s) | Organism | Phosphorylation Site | Sequence Surrounding Phosphorylation Site |

| GSK-3α | Akt1 | Human | Ser21 | RRAAES DGGGG |

| GSK-3β | Akt1 | Human | Ser9 | RRPASS VPAES |

| FOXO1 (FKHR) | Akt1 | Human | Thr24, Ser256, Ser319 | RPRTAT FSSEV, RSRTAS SNDGF, RGRPRS TSNDF |

| FOXO3a (FKHRL1) | Akt1 | Human | Thr32, Ser253, Ser315 | RPRTAT DSGNS, RSRTAS SNDGF, RGRPRS TSNDF |

| PRAS40 | Akt1 | Human | Thr246 | RSRSAT HEMES |

| Bad | Akt1 | Human | Ser112, Ser136 | RGRSRS APSTQ, RGRSRS APSTQ |

| Caspase-9 | Akt1 | Human | Ser196 | RDRSPS LGAEV |

| TSC2 (Tuberin) | Akt1 | Human | Ser939, Thr1462 | RSRERS VDSGS, RSRTAT VGNIN |

Data compiled from publicly available information and resources such as the PhosphoSitePlus® database.

Experimental Protocols for Determining Akt Substrate Recognition

The elucidation of the Akt substrate recognition motif has been made possible through a variety of powerful experimental techniques. Below are detailed methodologies for key experiments.

Oriented Peptide Library (OPAL) Screening

This technique is instrumental in defining the optimal amino acid sequence for phosphorylation by a specific kinase.

Methodology:

-

Peptide Library Synthesis: A degenerate peptide library is synthesized on a solid support. The library is designed with a fixed serine or threonine residue at the central position (position 0) and randomized amino acids at the surrounding positions (e.g., -5 to +4).

-

In Vitro Kinase Assay: The peptide library is incubated with purified, active Akt kinase in the presence of [γ-32P]ATP. Akt will preferentially phosphorylate peptides that conform to its recognition motif.

-

Phosphopeptide Enrichment: The phosphorylated peptides are separated from the unphosphorylated peptides using techniques such as immobilized metal affinity chromatography (IMAC).

-

Sequence Analysis: The enriched phosphopeptides are sequenced using Edman degradation. The relative abundance of each amino acid at each position surrounding the fixed phospho-acceptor site reveals the preferred amino acids for Akt recognition.

-

Data Analysis: The sequencing data is used to generate a position-specific scoring matrix (PSSM), which provides a quantitative representation of the optimal Akt substrate motif.

In Vitro Akt Kinase Assay (Non-Radioactive)

This assay is used to validate potential Akt substrates and to quantify the kinetics of their phosphorylation.

Methodology:

-

Immunoprecipitation of Akt: Akt is immunoprecipitated from cell lysates using a specific anti-Akt antibody conjugated to agarose beads. This isolates Akt from other cellular components.

-

Kinase Reaction: The immunoprecipitated Akt is incubated with a purified recombinant substrate protein or a synthetic peptide corresponding to a putative phosphorylation site. The reaction is initiated by the addition of a kinase buffer containing non-radioactive ATP.

-

Detection of Phosphorylation: The phosphorylation of the substrate is detected by Western blotting using a phospho-specific antibody that recognizes the phosphorylated form of the substrate at the specific serine or threonine residue.

-

Quantification: The intensity of the band on the Western blot is quantified using densitometry to determine the extent of substrate phosphorylation. For kinetic analysis, the assay is performed with varying concentrations of the substrate, and the initial reaction velocities are measured. These data are then used to calculate Km and kcat values by fitting to the Michaelis-Menten equation.

Visualizing Akt Signaling and Experimental Workflows

To further aid in the understanding of the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: The Akt Signaling Pathway.

Caption: Oriented Peptide Array Library (OPAL) Workflow.

Conclusion

The Akt substrate recognition motif, RXRXXS/T, is a critical determinant of the specificity of Akt signaling. A comprehensive understanding of this motif, coupled with quantitative kinetic data and robust experimental methodologies, is essential for researchers in both academia and the pharmaceutical industry. The information and protocols provided in this technical guide serve as a valuable resource for those seeking to unravel the complexities of the Akt signaling network and to develop novel therapeutic strategies targeting this crucial pathway. As our knowledge of the Akt signaling network continues to expand, a continued focus on the quantitative and mechanistic aspects of substrate recognition will undoubtedly pave the way for new discoveries and clinical advancements.

References

The Trinity of Kinases: An In-depth Technical Guide to Akt Isoform (Akt1, Akt2, Akt3) Substrate Specificity

For Researchers, Scientists, and Drug Development Professionals

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), stands as a critical nexus in intracellular signaling, governing a vast array of cellular processes including growth, proliferation, survival, and metabolism. In mammals, the Akt family comprises three highly homologous isoforms—Akt1, Akt2, and Akt3—each encoded by a distinct gene. While sharing a high degree of sequence identity and a conserved mechanism of activation, a growing body of evidence reveals that these isoforms possess both redundant and unique functions, largely dictated by their differential substrate specificity. Understanding the nuances of this specificity is paramount for the development of targeted therapeutics that can selectively modulate the distinct, and sometimes opposing, roles of each isoform in health and disease.

This technical guide provides a comprehensive overview of the current understanding of Akt isoform substrate specificity, integrating quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows.

Data Presentation: Comparative Substrate Specificity of Akt Isoforms

While comprehensive kinetic data (Km and kcat) for a wide range of substrates across all three Akt isoforms remains a significant gap in the literature, quantitative phosphoproteomics has emerged as a powerful tool to dissect isoform-specific signaling. The following tables summarize findings from studies utilizing such approaches, providing a comparative view of substrate phosphorylation by Akt1, Akt2, and Akt3.

Table 1: Overview of Akt Isoform Substrate Preference from Phosphoproteomic Screens

| Feature | Akt1 | Akt2 | Akt3 | Shared Substrates | Reference |

| Primary Cellular Functions | Proliferation, Cell Survival, Tumor Growth | Glucose Metabolism, Insulin Signaling, Metastasis | Neuronal Development, Brain Size Regulation | Regulation of Apoptosis, Cell Cycle Progression | [1],[2],[3] |

| Preferential Substrates | Palladin, IWS1 (less efficient than Akt3) | ANKRD2, MYO5A | IWS1 | GSK3α/β, FOXO transcription factors, TSC2, PRAS40 | [4],[2] |

| Differentially Regulated Pathways | RNA Post-Transcriptional Modification | Insulin and IGF Signaling | RNA Processing, Nervous System Development | Cell Cycle Control, Apoptosis Signaling | [4],[5] |

Table 2: Selected Isoform-Preferential Substrates and their Cellular Roles

| Substrate | Preferentially Phosphorylated by | Cellular Function of Substrate | Implication of Isoform-Specific Phosphorylation | Reference |

| Palladin (PALLD) | Akt1 | Cytoskeletal organization and cell motility. | Akt1-mediated phosphorylation of Palladin is implicated in the regulation of cell migration and invasion, with distinct roles in different cancer types. | [2] |

| Insulin Receptor Substrate (IRS) | Akt2 | Key mediator of insulin signaling. | The preferential phosphorylation by Akt2 underscores its central role in glucose homeostasis and insulin sensitivity. | [5] |

| IWS1 Homolog, RNA Polymerase II Elongation Factor (IWS1) | Akt3 (and to a lesser extent, Akt1) | Regulator of RNA processing and transcription elongation. | Highlights a specialized role for Akt3 in gene expression regulation, particularly in neuronal contexts. | [4] |

| Ankyrin Repeat Domain 2 (ANKRD2) | Akt2 | Involved in muscle differentiation and response to stress. | Suggests a specific role for Akt2 in myogenesis and cellular stress responses. | [2] |

Signaling Pathways

The canonical PI3K/Akt signaling pathway serves as the primary activation route for all three isoforms. However, the downstream consequences of this activation diverge based on isoform-specific substrate phosphorylation.

Experimental Protocols

The elucidation of Akt isoform substrate specificity relies on a combination of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay for Akt Isoforms

This protocol describes a method to measure the kinase activity of a specific Akt isoform towards a putative substrate.

Materials:

-

Recombinant active Akt1, Akt2, or Akt3

-

Purified substrate protein or synthetic peptide

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

ATP solution (e.g., 10 mM)

-

[γ-³²P]ATP (for radioactive detection) or non-radioactive ATP

-

SDS-PAGE gels and buffers

-

Phosphorimager or appropriate detection system (for radioactive assay)

-

Phospho-specific antibodies against the substrate (for non-radioactive assay)

-

Western blotting reagents and equipment

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture on ice. A typical 25 µL reaction includes:

-

5 µL of 5X Kinase Assay Buffer

-

1-5 µg of substrate

-

10-100 ng of active Akt isoform

-

Distilled water to a final volume of 20 µL.

-

-

Initiate Reaction: Add 5 µL of ATP solution (containing a spike of [γ-³²P]ATP for radioactive detection, or cold ATP for non-radioactive detection) to each reaction tube. The final ATP concentration is typically 200 µM.

-

Incubation: Incubate the reaction tubes at 30°C for 30 minutes.

-

Terminate Reaction: Stop the reaction by adding 6 µL of 5X SDS-PAGE loading buffer.

-

Analysis:

-

Radioactive Detection: Boil the samples at 95-100°C for 5 minutes. Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphor screen. Quantify the incorporated radioactivity in the substrate band.

-

Non-Radioactive Detection: Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Perform a Western blot using a phospho-specific antibody for the substrate to detect phosphorylation.[6]

-

Peptide Array for Kinase Substrate Profiling

Peptide arrays allow for the high-throughput screening of a large number of potential peptide substrates for a given kinase.

Materials:

-

Peptide array membrane or slide with immobilized peptides

-

Recombinant active Akt isoform

-

Kinase Buffer

-

[γ-³³P]ATP or [γ-³²P]ATP

-

Washing Buffers (e.g., 1 M NaCl in PBS, PBS with 0.1% Tween-20)

-

Phosphorimager

Procedure:

-

Pre-incubation: Equilibrate the peptide array membrane in kinase buffer for 10-15 minutes.

-

Kinase Reaction: Prepare the kinase reaction mixture containing the active Akt isoform, kinase buffer, and radiolabeled ATP.

-

Incubation: Overlay the peptide array with the kinase reaction mixture and incubate at 30°C for 1-2 hours in a humidified chamber.

-

Washing:

-

Wash the membrane extensively with high-salt buffer (e.g., 1 M NaCl) to remove non-specific binding.

-

Follow with several washes in PBS with Tween-20.

-

Rinse with distilled water.

-

-

Detection: Air-dry the membrane and expose it to a phosphor screen.

-

Data Analysis: Quantify the signal intensity of each peptide spot to identify preferred phosphorylation motifs and substrates.[7]

Quantitative Phosphoproteomics using SILAC (Stable Isotope Labeling with Amino acids in Cell culture)

SILAC-based mass spectrometry enables the quantitative comparison of protein phosphorylation between different cell populations, for example, cells expressing different Akt isoforms.

Materials:

-

Cell lines (e.g., Akt-null cells and their derivatives expressing individual Akt isoforms)

-

SILAC-compatible cell culture medium and heavy/light isotopes of arginine and lysine

-

Lysis buffer with protease and phosphatase inhibitors

-

Trypsin

-

Phosphopeptide enrichment kit (e.g., TiO2 or IMAC)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Data analysis software (e.g., MaxQuant)

Procedure:

-

SILAC Labeling: Culture the different cell lines for at least five passages in medium containing either "light" (normal) or "heavy" (isotope-labeled) arginine and lysine to achieve complete incorporation of the isotopes into the proteome.

-

Cell Lysis and Protein Digestion: Lyse the cells, combine equal amounts of protein from the "light" and "heavy" labeled cell populations, and digest the proteins into peptides using trypsin.

-

Phosphopeptide Enrichment: Enrich for phosphopeptides from the mixed peptide sample using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS. The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the isotopic labels.

-

Data Analysis: Use specialized software to identify the phosphopeptides and quantify the relative abundance of each phosphopeptide in the "light" versus "heavy" samples based on the signal intensities of the isotopic pairs. This allows for the identification of substrates that are differentially phosphorylated by the different Akt isoforms.[8][9]

Logical Relationships: Overlapping and Distinct Functions of Akt Isoforms

The functional outcomes of Akt signaling are a direct consequence of the substrates phosphorylated by each isoform. While there is significant overlap, the unique substrates confer distinct biological roles.

Conclusion

The three Akt isoforms, while structurally similar, exhibit a remarkable degree of functional diversity, primarily driven by their distinct substrate specificities. Akt1 is a key regulator of cell growth and survival, Akt2 is central to metabolic control, and Akt3 plays a critical role in neuronal development. This isoform specificity presents both a challenge and an opportunity for therapeutic intervention. Non-selective Akt inhibitors are likely to have a narrow therapeutic window due to the essential physiological roles of each isoform. Conversely, the development of isoform-specific inhibitors holds the promise of precisely targeting pathological processes, such as cancer or metabolic diseases, while minimizing off-target effects. The continued application of advanced proteomic and biochemical techniques will be crucial in further delineating the unique substrate repertoires of each Akt isoform, paving the way for the next generation of targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Emerging Roles for AKT Isoform Preference in Cancer Progression Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Phosphoproteomics screen reveals Akt isoform-specific signals linking RNA processing to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro kinase assay [protocols.io]

- 7. Analysis of protein kinase specificity using arrayed positional scanning peptide libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SILAC-based temporal phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]

The Nexus of Control: A Technical Guide to Growth Factor-Mediated Regulation of Akt Substrate Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate mechanisms governing the phosphorylation of Akt substrates in response to growth factor stimulation. The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a central node in signal transduction pathways that regulate a multitude of cellular processes, including cell survival, growth, proliferation, and metabolism.[1][2] Dysregulation of the Akt signaling cascade is a hallmark of numerous diseases, most notably cancer, making it a prime target for therapeutic intervention.[1] This document provides a comprehensive overview of the core signaling events, quantitative data on substrate phosphorylation, detailed experimental protocols for key assays, and visual representations of the critical pathways and workflows.

The Core Signaling Pathway: From Growth Factor Receptor to Akt Activation

The activation of Akt is a tightly regulated process initiated by the binding of growth factors, such as Epidermal Growth Factor (EGF), Platelet-Derived Growth Factor (PDGF), and Insulin-like Growth Factor-1 (IGF-1), to their cognate receptor tyrosine kinases (RTKs) on the cell surface.[3][4] This binding event triggers receptor dimerization and autophosphorylation of tyrosine residues within the cytoplasmic domain of the RTK.[5]

These newly created phosphotyrosine residues serve as docking sites for adaptor proteins containing Src homology 2 (SH2) domains, most notably the regulatory subunit of Phosphoinositide 3-kinase (PI3K), p85.[3] The recruitment of p85 to the activated receptor brings the catalytic subunit of PI3K, p110, into close proximity with its lipid substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), at the plasma membrane.[3] PI3K then phosphorylates PIP2 to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][3]

PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt and its upstream kinase, 3-phosphoinositide-dependent protein kinase 1 (PDK1).[1][4] The co-localization of Akt and PDK1 at the plasma membrane facilitates the phosphorylation of Akt at Threonine 308 (Thr308) in its activation loop by PDK1.[4][6] For full activation, Akt requires a second phosphorylation event at Serine 473 (Ser473) in its C-terminal hydrophobic motif, a modification primarily catalyzed by the mTORC2 complex.[6][7] Once fully activated, Akt dissociates from the plasma membrane and translocates to the cytoplasm and nucleus to phosphorylate a vast array of downstream substrates.[3]

Quantitative Analysis of Akt Substrate Phosphorylation

The phosphorylation of Akt substrates is a dynamic process that can be quantified to understand the cellular response to different growth factors. The tables below summarize quantitative data on the phosphorylation of key Akt substrates in response to EGF, PDGF, and IGF-1 stimulation, including time-course and dose-response information.

Table 1: Time-Course of Akt and Substrate Phosphorylation Following Growth Factor Stimulation

| Growth Factor | Cell Line | Substrate (Phospho-site) | Time Point | Fold Change (vs. 0 min) | Reference |

| EGF (100 ng/ml) | HT-29 | Akt (pThr308) | 5 min | ~4.5 | [6] |

| Akt (pSer473) | 5 min | ~6.0 | [6] | ||

| Akt (pThr308) | 60 min | ~1.5 | [6] | ||

| Akt (pSer473) | 60 min | ~2.0 | [6] | ||

| PDGF-BB (20 ng/ml) | ST88-14 | Akt (pSer473) | 5 min | Max | [8] |

| Akt (pSer473) | 120 min | Sustained High | [8] | ||

| Insulin (500 ng/ml) | CHO-EGFR | Akt (pThr308) | 15 min | ~8.0 | [6] |

| Akt (pSer473) | 15 min | ~10.0 | [6] | ||

| Akt (pThr308) | 120 min | ~6.0 | [6] | ||

| Akt (pSer473) | 120 min | ~8.0 | [6] | ||

| IGF-1 (100 ng/mL) | HEK293-10 | Akt (pSer473) | 20 min | Significant Increase | [9] |

Table 2: Dose-Response of Akt Phosphorylation to Growth Factor Stimulation

| Growth Factor | Cell Line | Substrate (Phospho-site) | Concentration | Response | Reference |

| PDGF-BB | HDF | Akt (pSer473) | 0.3 ng/ml | Activation | [10] |

| Akt (pSer473) | 15 ng/ml | Max Activation | [10] | ||

| IGF-1 | HEK293-10 | Akt (pSer473) | 100 ng/mL | Significant Increase | [9] |

| Akt (pSer473) | 500 ng/mL | Further Increase | [9] | ||

| EGF | A431 | Akt (pSer473) | 10 ng/mL | Stimulation | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the regulation of Akt substrate phosphorylation.

Western Blot Analysis of Phospho-Akt and Substrates

Western blotting is a widely used technique to detect and quantify the phosphorylation status of Akt and its substrates.

Protocol:

-

Cell Culture and Treatment: Plate cells and grow to the desired confluency. Serum-starve cells for 4-24 hours before stimulating with the desired growth factor for the specified time and concentration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride, β-glycerophosphate) to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein onto a polyacrylamide gel and separate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt Ser473) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software. To normalize for loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein.

In Vitro Akt Kinase Assay

This assay measures the enzymatic activity of Akt by quantifying the transfer of a phosphate group from ATP to a specific substrate.

Protocol:

-

Cell Lysis: Lyse growth factor-stimulated cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against Akt to capture the kinase. Add protein A/G-agarose beads to pull down the antibody-Akt complex.[13][14]

-

Washing: Wash the immunoprecipitated complex several times with lysis buffer and then with kinase buffer to remove detergents and other interfering substances.

-

Kinase Reaction: Resuspend the beads in kinase buffer containing a known Akt substrate (e.g., GSK-3α peptide) and [γ-³²P]ATP.[13] Incubate at 30°C for a defined period (e.g., 20-30 minutes) to allow for the phosphorylation reaction.

-

Stop Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid or by boiling in SDS sample buffer.

-

Separation and Quantification: Separate the phosphorylated substrate from the unincorporated [γ-³²P]ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper and washing away the free ATP.[1] The amount of incorporated radioactivity is then quantified using a scintillation counter. Alternatively, the reaction can be stopped with SDS sample buffer, run on an SDS-PAGE gel, and the phosphorylated substrate visualized by autoradiography.

Mass Spectrometry-Based Phosphoproteomics

Phosphoproteomics allows for the large-scale, unbiased identification and quantification of protein phosphorylation events in response to growth factor signaling.

Protocol:

-

Sample Preparation:

-

Lyse cells from different treatment conditions (e.g., with and without growth factor stimulation) in a buffer containing urea and phosphatase inhibitors.

-

Reduce and alkylate the proteins to denature them and prevent disulfide bond reformation.

-

Digest the proteins into peptides using an enzyme such as trypsin.[5]

-

-

Phosphopeptide Enrichment: Due to the low abundance of phosphopeptides, an enrichment step is crucial. Common methods include Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).[5][15]

-

LC-MS/MS Analysis:

-

Separate the enriched phosphopeptides using liquid chromatography (LC).

-

Analyze the separated peptides using tandem mass spectrometry (MS/MS). The first mass spectrometer (MS1) measures the mass-to-charge ratio of the intact peptides. Selected peptides are then fragmented, and the second mass spectrometer (MS2) measures the mass-to-charge ratio of the fragments.

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant) to search the MS/MS spectra against a protein sequence database to identify the peptides.

-

Determine the precise location of the phosphorylation site(s) on each peptide.

-

Quantify the relative abundance of each phosphopeptide between different samples. For quantitative analysis, stable isotope labeling methods like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) can be employed.[16]

-

-

Bioinformatics Analysis: Utilize bioinformatics tools to identify significantly regulated phosphosites, map them to known signaling pathways, and predict upstream kinases.[17]

Conclusion

The regulation of Akt substrate phosphorylation by growth factors is a complex and highly dynamic process that is fundamental to cellular homeostasis. Understanding the intricacies of this pathway is paramount for researchers in both basic science and drug development. This guide provides a foundational framework, encompassing the core signaling cascade, quantitative data on phosphorylation events, and detailed experimental protocols. The provided visualizations offer a clear conceptual understanding of the key processes. By leveraging these methodologies, researchers can further unravel the complexities of Akt signaling and develop novel therapeutic strategies targeting this critical cellular pathway.

References

- 1. promega.com [promega.com]

- 2. Control of Akt activity and substrate phosphorylation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mesoscale.com [mesoscale.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell-cycle-regulated activation of Akt kinase by phosphorylation at its carboxyl terminus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of a Sensitive Bioassay for the Analysis of IGF-Related Activation of AKT/mTOR Signaling in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. ccrod.cancer.gov [ccrod.cancer.gov]

- 13. resources.novusbio.com [resources.novusbio.com]

- 14. Akt Kinase Phosphorylation Assay by Immunoprecipitation - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol for the Processing and Downstream Analysis of Phosphoproteomics Data with PhosR [pyanglab.github.io]

- 17. How to Analyze Phosphoproteomics Data with R and Bioinformatics Tools - Creative Proteomics [creative-proteomics.com]

An In-Depth Technical Guide to the PI3K/Akt Signaling Cascade: From Core Mechanisms to Therapeutic Targeting

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, a critical intracellular pathway governing a multitude of cellular processes. Its frequent dysregulation in human diseases, particularly cancer, has made it a focal point for intensive research and a prime target for novel therapeutic strategies. This document details the core components of the pathway, its mechanism of activation, downstream effects, and its pivotal role in oncology. Furthermore, it presents quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this complex signaling network.

Introduction to the PI3K/Akt Signaling Cascade

The PI3K/Akt signaling pathway is a highly conserved signal transduction network that translates extracellular signals into a wide array of intracellular responses.[1] This cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) by various stimuli, including growth factors, cytokines, and hormones.[2] Upon activation, these receptors recruit and activate PI3K, a family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides. This enzymatic activity generates the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3), which serves as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[2][3]

The recruitment of Akt to the plasma membrane facilitates its phosphorylation and full activation by other kinases, such as phosphoinositide-dependent kinase 1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2).[2] Once activated, Akt phosphorylates a plethora of downstream substrates, thereby regulating fundamental cellular functions including cell growth, proliferation, survival, metabolism, and migration.[2][3] Given its central role in these processes, aberrant activation of the PI3K/Akt pathway is a common feature in many human cancers, driving tumor initiation, progression, and resistance to therapy.[4]

Core Components and Mechanism of Action

The PI3K/Akt signaling cascade is orchestrated by a series of key protein and lipid molecules that act in a sequential and highly regulated manner.

Phosphoinositide 3-Kinases (PI3Ks)

PI3Ks are a family of enzymes that phosphorylate the inositol ring of phosphatidylinositol. They are broadly classified into three classes, with Class I being the most implicated in cancer. Class IA PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). The binding of the p85 regulatory subunit to an activated and autophosphorylated RTK relieves its inhibition of the p110 catalytic subunit, leading to the production of PIP3.

Phosphatidylinositol-3,4,5-trisphosphate (PIP3)

PIP3 is a crucial second messenger that is transiently produced at the plasma membrane upon PI3K activation. It acts as a docking site for proteins containing PH domains, thereby recruiting them to the membrane and initiating downstream signaling events.

Akt (Protein Kinase B)

Akt is a serine/threonine kinase that is the central node in this signaling pathway. It possesses a PH domain that binds to PIP3, leading to its translocation to the plasma membrane. For full activation, Akt requires phosphorylation at two key residues: Threonine 308 (T308) in the activation loop by PDK1, and Serine 473 (S473) in the C-terminal hydrophobic motif by mTORC2.[2]

Downstream Effectors

Activated Akt phosphorylates a wide range of downstream targets, which in turn mediate the diverse cellular effects of the pathway. Key substrates include:

-

mTORC1: A protein complex that regulates cell growth, protein synthesis, and autophagy.

-

Glycogen Synthase Kinase 3 (GSK-3): A kinase involved in glycogen metabolism and cell cycle regulation. Akt phosphorylation inhibits GSK-3.

-

Forkhead Box O (FOXO) transcription factors: A family of transcription factors that promote the expression of genes involved in apoptosis and cell cycle arrest. Akt phosphorylation leads to their exclusion from the nucleus, thereby inhibiting their pro-apoptotic functions.

-

BAD: A pro-apoptotic protein that is inactivated upon phosphorylation by Akt.

The overall mechanism of the PI3K/Akt signaling cascade is depicted in the following diagram:

The PI3K/Akt Pathway in Cancer

Hyperactivation of the PI3K/Akt pathway is one of the most common molecular alterations in human cancers.[4] This can occur through various mechanisms, including:

-

Mutations in PIK3CA: The gene encoding the p110α catalytic subunit of PI3K is frequently mutated in various cancers, leading to its constitutive activation.[5]

-

Loss of PTEN function: The tumor suppressor PTEN, which counteracts PI3K activity by dephosphorylating PIP3, is often mutated or deleted in tumors.[4]

-

Activation of upstream RTKs: Overexpression or activating mutations of RTKs, such as HER2 in breast cancer, can lead to sustained PI3K/Akt signaling.

-

Activating mutations in Akt: Although less common, mutations in the AKT genes themselves can also lead to its oncogenic activation.

The constitutive activation of this pathway contributes to multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, sustained angiogenesis, and metastasis.

Frequency of PIK3CA Mutations in Various Cancers

The following table summarizes the frequency of PIK3CA mutations in several common cancer types.

| Cancer Type | Frequency of PIK3CA Mutations | Reference(s) |

| Breast Cancer | 27% - 40% | [5][6] |

| Endometrial Cancer | 21% - 36% | [5][6][7] |

| Colorectal Cancer | 14% - 18% | [5][6] |

| Urinary Tract Cancer | 17% | [5] |

| Ovarian Cancer | 6% - 17% | [5][6][7] |

| Head and Neck Squamous Cell Carcinoma | 9% - 12.6% | [7][8] |

| Glioblastoma | 5% | [6] |

Therapeutic Targeting of the PI3K/Akt Pathway

Given its central role in cancer, the PI3K/Akt pathway is a major target for the development of anti-cancer drugs. Various inhibitors targeting different nodes of the pathway are in clinical development or have been approved for clinical use.

PI3K Inhibitors

These inhibitors can be classified as pan-PI3K inhibitors, which target all Class I PI3K isoforms, or isoform-specific inhibitors.

Akt Inhibitors

These molecules directly target the Akt kinase, preventing the phosphorylation of its downstream substrates.

mTOR Inhibitors

Rapamycin and its analogs (rapalogs) are allosteric inhibitors of mTORC1. Newer mTOR inhibitors that target the kinase domain of mTOR are also being developed.

The following table provides a summary of the half-maximal inhibitory concentration (IC50) values for selected PI3K/Akt pathway inhibitors in various cancer cell lines.

| Inhibitor | Target(s) | Cell Line | IC50 (nM) | Reference(s) |

| PI3K Inhibitors | ||||

| CH5132799 | pan-PI3K (strong for α) | - | 14 (for PI3Kα) | [9] |

| Pictilisib (GDC-0941) | PI3Kα/δ | - | 3 (for PI3Kα/δ) | [9] |

| PI3K-IN-30 | pan-PI3K | - | 5.1 (α), 136 (β), 30.7 (γ), 8.9 (δ) | [10] |

| ETP-47037 | PI3Kα | - | 0.99 (α), 49.2 (β), 7.13 (δ), 49.1 (γ) | [10] |

| Akt Inhibitors | ||||

| Afuresertib | Akt | MSTO-211H (Mesothelioma) | < 1000 | [11] |

| GDC-0068 (Ipatasertib) | Akt | ACC-MESO-4 (Mesothelioma) | < 1000 | [11] |

| AKT-IN-11 | Akt | BEL-7402 (Hepatoma) | 1150 | [10] |

| Dual PI3K/mTOR Inhibitors | ||||

| PI3Kα-IN-5 | PI3Kα/mTOR | - | 0.7 (PI3Kα), 3.3 (mTOR) | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the PI3K/Akt signaling pathway.

Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol describes the detection of total and phosphorylated levels of key pathway components, such as Akt, as a measure of pathway activation.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-total Akt, anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308))

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells as required and then wash with ice-cold PBS. Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

In Vitro Akt Kinase Assay

This protocol measures the kinase activity of Akt immunoprecipitated from cell lysates.

Materials:

-

Cell lysis buffer

-

Anti-Akt antibody

-

Protein A/G agarose beads

-

Kinase assay buffer

-

GSK-3 fusion protein (as substrate)

-

ATP

-

Anti-phospho-GSK-3α/β (Ser21/9) antibody

-

Reagents for Western blotting

Procedure:

-

Immunoprecipitation:

-

Lyse cells and quantify protein concentration as described for Western blotting.

-

Incubate the cell lysate with an anti-Akt antibody to form an immune complex.

-

Add Protein A/G agarose beads to capture the immune complex.

-

Wash the beads to remove non-specifically bound proteins.

-

-

Kinase Reaction:

-

Resuspend the beads in kinase assay buffer.

-

Add the GSK-3 fusion protein substrate and ATP to initiate the kinase reaction.

-

Incubate at 30°C for a defined period.

-

-

Detection of Substrate Phosphorylation:

-

Terminate the reaction and elute the proteins from the beads.

-

Analyze the phosphorylation of the GSK-3 substrate by Western blotting using a phospho-specific antibody.

-

Conclusion

The PI3K/Akt signaling cascade is a fundamental pathway that governs critical cellular processes and is a key player in the pathogenesis of cancer. Its intricate regulation and diverse downstream effects present both challenges and opportunities for the development of targeted therapies. A thorough understanding of the molecular mechanisms of this pathway, coupled with robust experimental approaches for its analysis, is essential for advancing our knowledge and for the rational design of effective therapeutic strategies against diseases driven by its aberrant activation. This guide provides a solid foundation for researchers and drug development professionals to navigate the complexities of PI3K/Akt signaling and to contribute to the ongoing efforts to translate our understanding of this pathway into clinical benefits for patients.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. pnas.org [pnas.org]

- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K pathway alterations in cancer: variations on a theme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PIK3CA mutations in human solid tumors: Role in sensitivity to various therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. mdpi.com [mdpi.com]

- 10. PI3K/Akt/mTOR | DC Chemicals [dcchemicals.com]

- 11. researchgate.net [researchgate.net]

Beyond the Canon: An In-depth Technical Guide to Non-Canonical Akt Signaling Pathways and Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a pivotal node in signal transduction cascades, governing a vast array of cellular processes including growth, proliferation, survival, and metabolism. For decades, the canonical PI3K/Akt signaling pathway has been the central focus of research, where growth factor-mediated activation of phosphoinositide 3-kinase (PI3K) leads to the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane, subsequent recruitment of Akt, and its full activation through phosphorylation at Threonine 308 (T308) and Serine 473 (S473). While this canonical pathway is undeniably crucial, a growing body of evidence has illuminated a more complex and nuanced landscape of Akt regulation, replete with non-canonical activation mechanisms and a diverse array of substrates that operate independently of the classical PI3K axis.

This technical guide provides an in-depth exploration of these non-canonical Akt signaling pathways, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this evolving field. We will delve into the molecular intricacies of PI3K-independent Akt activation, the burgeoning field of nuclear Akt signaling, and the unique substrates phosphorylated by these alternative pathways. This guide will provide detailed experimental protocols to investigate these pathways and present key quantitative data where available, fostering a deeper understanding of the multifaceted nature of Akt signaling and paving the way for novel therapeutic strategies.

I. PI3K-Independent Activation of Akt

While the activation of Akt is classically tied to PI3K, a number of alternative kinases can directly phosphorylate and activate Akt, bypassing the need for PIP3-mediated membrane recruitment. These pathways are of particular interest in cancer biology, as they can confer resistance to PI3K inhibitors.

A. Activation by IKKε and TBK1

The IκB kinase (IKK)-related kinases, IKKε and TANK-binding kinase 1 (TBK1), are well-established players in innate immune responses. However, they have also emerged as potent non-canonical activators of Akt.[1][2][3] This activation is crucial for coordinating inflammatory and survival signals.

Molecular Mechanism:

IKKε and TBK1 can directly phosphorylate Akt at Serine 473 (S473), one of the key activating phosphorylation sites. This phosphorylation can occur independently of mTORC2, the canonical S473 kinase. The precise mechanism of interaction and the subcellular location of this event are still under active investigation, but it is thought to contribute to cell survival and proliferation in various cancer types.[1]

Signaling Pathway Diagram:

Caption: PI3K-independent Akt activation by IKKε/TBK1.

B. Activation by Ack1 and Src

The non-receptor tyrosine kinases Ack1 (Activated CDC42 Kinase 1) and Src are also capable of activating Akt in a PI3K-independent manner. This mode of activation is particularly relevant in the context of certain cancers where these kinases are frequently overexpressed or hyperactivated.

Molecular Mechanism:

Ack1 and Src can directly phosphorylate Akt on tyrosine residues, a modification distinct from the canonical serine/threonine phosphorylation. Specifically, Ack1 has been shown to phosphorylate Akt at Tyrosine 176 (Y176), while Src phosphorylates Tyrosines 315 and 326 (Y315/Y326).[4] These tyrosine phosphorylations are thought to induce a conformational change in Akt, leading to its activation and subsequent phosphorylation of downstream targets. This mechanism provides a direct link between tyrosine kinase signaling and the Akt pathway, independent of PI3K.

Signaling Pathway Diagram:

Caption: PI3K-independent Akt activation by Ack1/Src.

II. Nuclear Akt Signaling

The classical view of Akt signaling positions its activation at the plasma membrane, followed by its translocation to the cytoplasm and nucleus to phosphorylate its targets. However, a growing body of research indicates that Akt can also be activated directly within the nucleus, where it regulates a distinct set of substrates involved in processes such as DNA repair, cell cycle progression, and chromatin remodeling.[5][6][7]

Molecular Mechanism:

The precise mechanisms of nuclear Akt activation are still being elucidated, but several models have been proposed. One model suggests that components of the PI3K signaling pathway, including PI3K itself and PDK1, can translocate to the nucleus and activate a nuclear pool of Akt.[7] Another model posits the existence of nuclear-specific kinases that can phosphorylate and activate Akt in response to specific stimuli, such as DNA damage. Once activated in the nucleus, Akt can phosphorylate a unique repertoire of nuclear proteins.

Signaling Pathway Diagram:

Caption: Nuclear Akt signaling pathway.

III. Non-canonical Akt Substrates

The activation of Akt through non-canonical pathways leads to the phosphorylation of a distinct set of substrates, expanding the functional repertoire of Akt signaling. While a comprehensive quantitative analysis of these substrates is an area of active research, several key non-canonical substrates have been identified.

Table 1: Representative Non-canonical Akt Substrates

| Substrate | Activating Pathway | Phosphorylation Site(s) | Function of Phosphorylation | Quantitative Data |

| IRF3 | IKKε/TBK1 | Ser386 | Promotes dimerization and nuclear translocation, leading to type I interferon production. | Not available in search results |

| GSK3α | IKKε | Ser21 | Inhibits GSK3α activity, promoting cell survival and proliferation. | Not available in search results |

| Androgen Receptor (AR) | Ack1 | Tyr267, Tyr363 | Enhances AR transcriptional activity, promoting prostate cancer progression. | Not available in search results |

| Wwox | Ack1 | Tyr287 | Leads to the degradation of the Wwox tumor suppressor. | Not available in search results |

| Zyxin/Acinus complex | Nuclear Akt | Not specified | Regulates apoptotic suppression in the nucleus.[6] | Not available in search results |

| Ribosomal protein S3 (RPS3) | Nuclear Akt | Not specified | Promotes neuronal survival.[6] | Not available in search results |

IV. Experimental Protocols

Investigating non-canonical Akt signaling requires specialized experimental approaches. The following section provides detailed methodologies for key experiments.

A. Protocol for Nuclear and Cytoplasmic Fractionation and Western Blot Analysis of Akt

This protocol allows for the separation of nuclear and cytoplasmic fractions to assess the subcellular localization and activation status of Akt.

Experimental Workflow Diagram:

Caption: Workflow for nuclear and cytoplasmic fractionation.

Methodology: [8][9][10][11][12]

-

Cell Preparation:

-

Culture cells to 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Scrape cells in PBS and centrifuge at 500 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in 5 pellet volumes of ice-cold hypotonic buffer (10 mM HEPES pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, and protease/phosphatase inhibitors).

-

Incubate on ice for 15 minutes.

-

-

Cytoplasmic Fraction Isolation:

-

Add 0.5% NP-40 or IGEPAL CA-630 and vortex for 10 seconds.

-

Centrifuge at 3,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the cytoplasmic fraction.

-

-

Nuclear Fraction Isolation:

-

Wash the remaining pellet with 1 mL of hypotonic buffer without detergent.

-

Centrifuge at 3,000 x g for 10 minutes at 4°C and discard the supernatant.

-

Resuspend the nuclear pellet in 2 pellet volumes of high-salt nuclear extraction buffer (20 mM HEPES pH 7.9, 25% glycerol, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 0.5 mM DTT, and protease/phosphatase inhibitors).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant, which contains the nuclear fraction.

-

-

Western Blot Analysis:

-

Determine the protein concentration of both cytoplasmic and nuclear fractions using a Bradford or BCA assay.

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

-

Perform Western blotting using antibodies against total Akt, phospho-Akt (S473), phospho-Akt (T308), and phospho-Akt (pan-Tyrosine).

-

Use GAPDH or α-tubulin as a cytoplasmic marker and Histone H3 or Lamin B1 as a nuclear marker to verify the purity of the fractions.

-

B. Protocol for Co-Immunoprecipitation of Akt with Non-canonical Activators

This protocol is designed to determine if Akt physically interacts with non-canonical activating kinases like TBK1, IKKε, Ack1, or Src.

Experimental Workflow Diagram:

Caption: Workflow for co-immunoprecipitation.

Methodology: [13][14][15][16][17]

-

Cell Lysis:

-

Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 or 0.5% NP-40 in TBS with protease and phosphatase inhibitors).

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose or magnetic beads for 1 hour at 4°C.

-

Centrifuge and collect the supernatant.

-

Incubate the pre-cleared lysate with an anti-Akt antibody (or an antibody against the suspected interacting kinase) overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Collect the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer for 5 minutes.

-

-

Western Blot Analysis:

-

Perform Western blotting on the eluted proteins.

-

Probe the membrane with antibodies against Akt and the suspected interacting kinase (TBK1, IKKε, Ack1, or Src) to detect the co-immunoprecipitation.

-

Include an isotype control IgG immunoprecipitation as a negative control.

-

C. In Vitro Kinase Assay for Non-canonical Akt Activation

This assay directly assesses the ability of a non-canonical kinase to phosphorylate Akt in a controlled, cell-free environment.

Experimental Workflow Diagram:

Caption: Workflow for an in vitro kinase assay.

Methodology: [18][19][20][21][22]

-

Reagents:

-

Recombinant, purified, inactive Akt protein.

-

Recombinant, purified, active non-canonical kinase (e.g., TBK1, IKKε, Ack1, or Src).

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).

-

ATP solution.

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine recombinant Akt (substrate) and the recombinant non-canonical kinase in kinase assay buffer.

-

Initiate the reaction by adding ATP to a final concentration of 200 µM.

-

Incubate the reaction at 30°C for 30 minutes.

-

Include a negative control reaction without the non-canonical kinase.

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Resolve the proteins by SDS-PAGE and perform a Western blot.

-

Probe the membrane with antibodies specific for phospho-Akt (S473) for IKKε/TBK1 assays, or phospho-tyrosine for Ack1/Src assays, as well as an antibody for total Akt to ensure equal loading.

-

V. Conclusion and Future Directions

The study of non-canonical Akt signaling is a rapidly expanding field that is reshaping our understanding of this critical signaling node. The PI3K-independent activation of Akt by kinases such as IKKε, TBK1, Ack1, and Src, as well as the discovery of a functionally distinct nuclear pool of Akt, highlight the remarkable complexity and adaptability of this pathway. These non-canonical routes of Akt activation have profound implications for human health and disease, particularly in cancer, where they can contribute to therapeutic resistance and disease progression.

Future research will undoubtedly focus on several key areas. A comprehensive and quantitative mapping of the substrates for each non-canonical Akt pathway using advanced phosphoproteomic techniques is urgently needed to fully delineate their downstream effects. Elucidating the precise molecular mechanisms that govern the activation and regulation of nuclear Akt will provide critical insights into its role in genome stability and cell cycle control. Furthermore, the development of specific inhibitors that target these non-canonical Akt activation pathways holds great promise for the development of novel and more effective cancer therapies. By continuing to explore beyond the canonical boundaries of Akt signaling, the scientific community is poised to uncover new avenues for therapeutic intervention and a more complete understanding of cellular regulation.

References

- 1. Roles for the IKK-Related Kinases TBK1 and IKKε in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IKKepsilon and TBK1 are essential components of the IRF3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Neuroprotection Signaling of Nuclear Akt in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchhub.com [researchhub.com]

- 9. researchgate.net [researchgate.net]

- 10. Nuclear extraction and fractionation protocol | Abcam [abcam.com]

- 11. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]